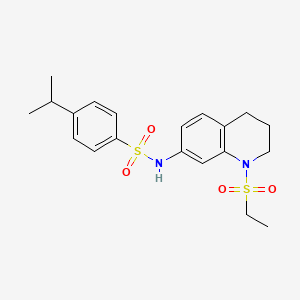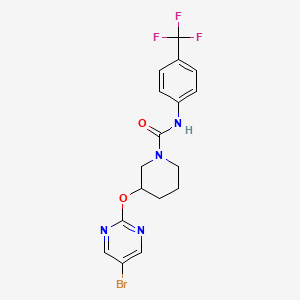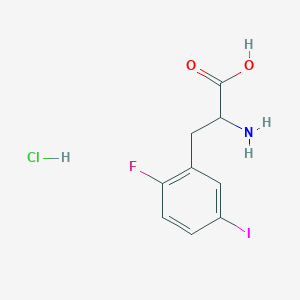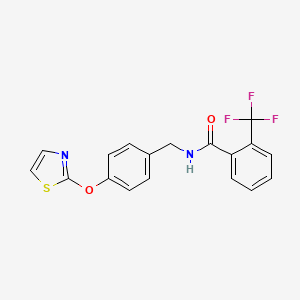![molecular formula C19H25NO2 B2420254 4-((dipropylamino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 846029-10-5](/img/structure/B2420254.png)
4-((dipropylamino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((dipropylamino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” has a molecular formula of C19H25NO2 . It is a versatile material with immense potential for scientific research .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopenta[g]chromen-2(6H)-one ring with a dipropylamino)methyl group attached . The average mass is 299.407 Da and the monoisotopic mass is 299.188538 Da .Wissenschaftliche Forschungsanwendungen
Synthetic Protocols and Chemical Reactivity
Research into related compounds, such as 6H-Benzo[c]chromen-6-ones, highlights the pharmacological importance of these core structures. They serve as secondary metabolites with considerable interest due to their limited natural availability and the need for synthetic procedures. Studies have described various synthetic protocols, including Suzuki coupling reactions and reactions involving Michael acceptors with dicarbonyl compounds, showcasing the chemical versatility and synthetic interest in these frameworks (Mazimba, 2016). This indicates a potential avenue for research into novel synthetic approaches or applications of the specific compound .
Biological Activities and Applications
Although the search did not return direct hits on the biological activities of "4-((dipropylamino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one," the exploration of similar compounds provides valuable insights. Chromones and their derivatives, for example, have been associated with radical scavenging properties, which could imply potential antioxidant activities for related compounds. This suggests a research interest in evaluating the antioxidant or other biological activities of the compound , contributing to fields like anti-inflammatory, anticancer, or antidiabetic drug development (Yadav et al., 2014).
Advanced Analytical Techniques
The chemical modification and analysis of xylan, a component explored in the context of creating biopolymer ethers and esters, showcases the application of advanced analytical techniques in understanding structure-property relationships. This research area, which discusses the synthesis of novel xylan esters for applications ranging from drug delivery to antimicrobial agents, highlights the importance of analytical methods in characterizing and exploring the potential uses of chemical compounds (Petzold-Welcke et al., 2014).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound are broad due to its potential for various applications . Further studies could focus on determining its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential hazards should be thoroughly investigated.
Eigenschaften
IUPAC Name |
4-[(dipropylamino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-8-20(9-4-2)13-16-12-19(21)22-18-11-15-7-5-6-14(15)10-17(16)18/h10-12H,3-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGKVBGZRQRJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=CC(=O)OC2=C1C=C3CCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2420173.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2420174.png)

![(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2420177.png)
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide](/img/structure/B2420179.png)
![2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2420181.png)


![7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol](/img/structure/B2420185.png)

![N-(2,5-diethoxyphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2420189.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2420191.png)
